Cas no 1490886-03-7 (Cyclobutanecarboxylic acid, 3-hydroxy-1-(4-methylphenyl)-)

Cyclobutanecarboxylic acid, 3-hydroxy-1-(4-methylphenyl)- 化学的及び物理的性質
名前と識別子
-
- Cyclobutanecarboxylic acid, 3-hydroxy-1-(4-methylphenyl)-
- AKOS015330322
- 3-Hydroxy-1-(p-tolyl)cyclobutane-1-carboxylic acid
- (1S,3s)-3-hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid
- 3-hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid
- 1490886-03-7
- CS-0287889
- 3-hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylicacid
- EN300-330740
- EN300-718124
- 2059910-49-3
- rac-(1s,3s)-3-hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid
-
- インチ: 1S/C12H14O3/c1-8-2-4-9(5-3-8)12(11(14)15)6-10(13)7-12/h2-5,10,13H,6-7H2,1H3,(H,14,15)
- InChIKey: RADYEHCFMKMXFU-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=C(C)C=C2)(C(O)=O)CC(O)C1
計算された属性
- せいみつぶんしりょう: 206.094294304g/mol
- どういたいしつりょう: 206.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 密度みつど: 1.296±0.06 g/cm3(Predicted)
- ふってん: 398.8±42.0 °C(Predicted)
- 酸性度係数(pKa): 4.23±0.40(Predicted)
Cyclobutanecarboxylic acid, 3-hydroxy-1-(4-methylphenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-718124-1.0g |
3-hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid |
1490886-03-7 | 95.0% | 1.0g |
$770.0 | 2025-03-12 | |
Enamine | EN300-718124-10.0g |
3-hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid |
1490886-03-7 | 95.0% | 10.0g |
$3315.0 | 2025-03-12 | |
Enamine | EN300-718124-0.1g |
3-hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid |
1490886-03-7 | 95.0% | 0.1g |
$678.0 | 2025-03-12 | |
Enamine | EN300-718124-0.25g |
3-hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid |
1490886-03-7 | 95.0% | 0.25g |
$708.0 | 2025-03-12 | |
Enamine | EN300-718124-2.5g |
3-hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid |
1490886-03-7 | 95.0% | 2.5g |
$1509.0 | 2025-03-12 | |
Enamine | EN300-718124-5.0g |
3-hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid |
1490886-03-7 | 95.0% | 5.0g |
$2235.0 | 2025-03-12 | |
Enamine | EN300-718124-0.5g |
3-hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid |
1490886-03-7 | 95.0% | 0.5g |
$739.0 | 2025-03-12 | |
Enamine | EN300-718124-0.05g |
3-hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid |
1490886-03-7 | 95.0% | 0.05g |
$647.0 | 2025-03-12 |
Cyclobutanecarboxylic acid, 3-hydroxy-1-(4-methylphenyl)- 関連文献
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
Cyclobutanecarboxylic acid, 3-hydroxy-1-(4-methylphenyl)-に関する追加情報
Exploring the Unique Properties and Applications of Cyclobutanecarboxylic acid, 3-hydroxy-1-(4-methylphenyl)- (CAS No. 1490886-03-7)
The chemical compound Cyclobutanecarboxylic acid, 3-hydroxy-1-(4-methylphenyl)- (CAS No. 1490886-03-7) is a specialized organic molecule that has garnered significant attention in pharmaceutical and material science research. This compound, characterized by its unique cyclobutane ring structure and a hydroxyl group at the 3-position, offers intriguing possibilities for drug development and advanced material synthesis. Researchers are particularly interested in its potential as a chiral building block for asymmetric synthesis, given the stereocenter created by the hydroxyl group.
In recent years, the demand for novel pharmaceutical intermediates has increased dramatically, with Cyclobutanecarboxylic acid derivatives emerging as important scaffolds in medicinal chemistry. The presence of both the aromatic 4-methylphenyl group and the hydroxyl functionality in this compound makes it particularly valuable for creating targeted drug molecules. Current research trends show growing interest in such compounds for developing anti-inflammatory agents and CNS-targeted therapeutics, aligning with the pharmaceutical industry's focus on precision medicine.
The synthesis and characterization of 3-hydroxy-1-(4-methylphenyl)cyclobutanecarboxylic acid present interesting challenges for organic chemists. The strained cyclobutane ring requires careful synthetic strategies to maintain structural integrity while introducing the various functional groups. Advanced techniques like asymmetric catalysis and flow chemistry have been employed to optimize its production, addressing common questions from researchers about efficient synthetic routes for such complex molecules.
From a material science perspective, this compound's rigid cyclobutane core combined with its polar hydroxyl group makes it a candidate for developing novel polymeric materials with specific mechanical and thermal properties. The 4-methylphenyl substituent adds potential for π-π stacking interactions, which could be valuable in creating advanced organic electronic materials - a hot topic in current materials research.
Analytical characterization of Cyclobutanecarboxylic acid, 3-hydroxy-1-(4-methylphenyl)- typically involves comprehensive techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods help confirm the compound's structure and purity, which are critical for its applications in sensitive pharmaceutical formulations. Recent advancements in analytical chemistry have made it easier to study such complex molecules, addressing common analytical challenges researchers face.
The stability and storage conditions of this compound are frequently asked about in research forums. Proper handling requires protection from moisture and oxidation, with recommended storage under inert atmosphere at low temperatures. These considerations are particularly important given the compound's hydroxyl group and potential sensitivity to degradation.
In the context of green chemistry initiatives, researchers are exploring more sustainable approaches to synthesize 3-hydroxy-1-(4-methylphenyl)cyclobutanecarboxylic acid. This includes investigating biocatalytic methods and renewable starting materials, responding to the growing demand for environmentally friendly chemical processes in both academic and industrial settings.
The commercial availability of Cyclobutanecarboxylic acid, 3-hydroxy-1-(4-methylphenyl)- has expanded in recent years, with several specialty chemical suppliers now offering this compound in various quantities and purities. Market analysis shows increasing demand from both pharmaceutical companies and academic research institutions, particularly for the enantiomerically pure forms of this molecule.
Future research directions for this compound likely include further exploration of its biological activity, development of more efficient synthetic routes, and investigation of its potential in material science applications. The unique combination of structural features in Cyclobutanecarboxylic acid, 3-hydroxy-1-(4-methylphenyl)- continues to make it a molecule of significant interest across multiple scientific disciplines.
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